molecular formula C21H17N3O2S B5731859 3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

3-methyl-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide

Cat. No.: B5731859
M. Wt: 375.4 g/mol
InChI Key: SBYRWVNUDAYZTF-UHFFFAOYSA-N
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Description

3-methyl-N’-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is a complex organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been extensively studied for their applications in medicine, particularly as antipsychotic and anti-inflammatory agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide typically involves the condensation of 10H-phenothiazine derivatives with various benzene carboximidamides. One common method includes the reaction of 10H-phenothiazine-3-carbaldehyde with 3-methylbenzohydrazide under acidic conditions . The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires refluxing in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-N’-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: It primarily targets neurotransmitter receptors in the brain, such as dopamine and serotonin receptors.

    Pathways Involved: The compound modulates neurotransmitter release and reuptake, leading to its antipsychotic effects.

Comparison with Similar Compounds

Similar Compounds

  • 10-methyl-10H-phenothiazine
  • 10-benzoyl-10H-phenothiazine
  • 2-chloro-10H-phenothiazine

Uniqueness

3-methyl-N’-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other phenothiazine derivatives. Its unique structure allows for targeted interactions with specific molecular pathways, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[(Z)-[amino-(3-methylphenyl)methylidene]amino] phenothiazine-10-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-14-7-6-8-15(13-14)20(22)23-26-21(25)24-16-9-2-4-11-18(16)27-19-12-5-3-10-17(19)24/h2-13H,1H3,(H2,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYRWVNUDAYZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NOC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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